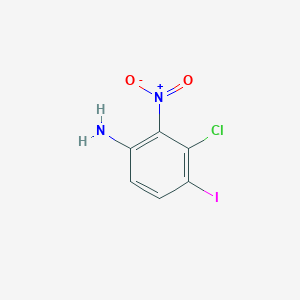
3-Chloro-4-iodo-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-iodo-2-nitroaniline is an organic compound with the molecular formula C6H4ClIN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodo-2-nitroaniline typically involves multi-step reactions starting from aniline. One common method includes:
Nitration: Aniline is first nitrated to form 2-nitroaniline.
Halogenation: The nitroaniline is then subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Chloro-4-iodo-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Chloro-4-iodo-2-aminoaniline.
科学的研究の応用
3-Chloro-4-iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Chloro-4-iodo-2-nitroaniline exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity to biological molecules.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-nitroaniline
- 4-Iodo-2-nitroaniline
- 2-Chloro-3-nitroaniline
特性
分子式 |
C6H4ClIN2O2 |
|---|---|
分子量 |
298.46 g/mol |
IUPAC名 |
3-chloro-4-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H4ClIN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |
InChIキー |
HSPFGESLRWLIFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


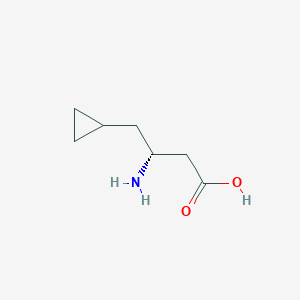
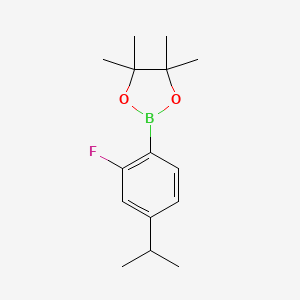
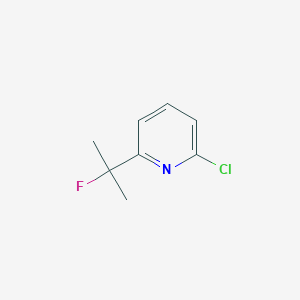
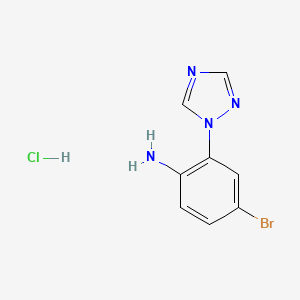
![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13455171.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
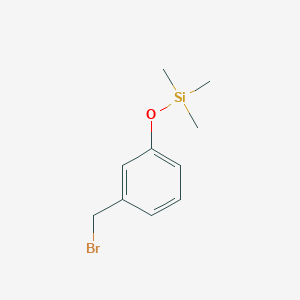
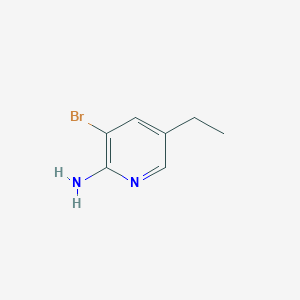

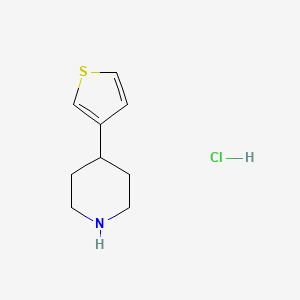
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)

![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
